![molecular formula C7H3F3N4O2 B2392852 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 473994-56-8](/img/structure/B2392852.png)
7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Beschreibung
7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 473994-56-8) is a heterocyclic compound featuring a triazolopyrimidine core substituted with a trifluoromethyl group at position 7 and a carboxylic acid group at position 2. Its molecular formula is C₇H₃F₃N₄O₂, with a molecular weight of 232.12 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety enables derivatization for applications in medicinal chemistry and agrochemicals.
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)3-1-2-11-6-12-4(5(15)16)13-14(3)6/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBGRMQYYDATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(=O)O)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction of 5-Amino-1,2,4-Triazole-3-Carboxylates with Trifluoromethyl-β-Diketones
A widely adopted route involves the condensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-(trifluoromethyl)butane-1,3-dione under acidic conditions. The reaction proceeds via nucleophilic attack of the triazole amine on the diketone’s carbonyl group, followed by cyclodehydration to form the triazolopyrimidine ring.
Representative Protocol
- Reactants : Ethyl 5-amino-1,2,4-triazole-3-carboxylate (1.0 equiv), 1-(trifluoromethyl)butane-1,3-dione (1.2 equiv).
- Conditions : Acetic acid (solvent), reflux (110°C), 12–16 hr.
- Intermediate : Ethyl 7-(trifluoromethyl)triazolo[1,5-a]pyrimidine-2-carboxylate (yield: 68–72%).
- Hydrolysis : The ester is saponified using NaOH (2M, aqueous ethanol, 80°C, 4 hr) to yield the carboxylic acid.
Halogen Exchange for Trifluoromethyl Group Introduction
Vapor-phase halogen exchange reactions, adapted from trifluoromethylpyridine (TFMP) synthesis, offer an alternative route. While less common for triazolopyrimidines, this method is viable when starting from chlorinated precursors.
Chlorine/Fluorine Exchange on Dichloropyrimidine Intermediates
A two-step process involves:
- Chlorination : 7-Chlorotriazolo[1,5-a]pyrimidine-2-carboxylic acid is treated with Cl₂ gas in the presence of FeCl₃ at 250°C to form 7-trichloromethyl derivatives.
- Fluorination : Reaction with HF or KF at 300–350°C substitutes chlorine atoms with fluorine, yielding the trifluoromethyl group.
Key Data
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
Chlorination | Cl₂, FeCl₃ | 250°C, 6 hr | 58 |
Fluorination | HF, Ni catalyst | 320°C, 4 hr | 41 |
This method, though efficient for pyridines, requires optimization for triazolopyrimidines due to ring stability challenges.
Direct Trifluoromethylation via Copper-Mediated Coupling
Recent advances employ trifluoromethyl copper (CuCF₃) to introduce the CF₃ group directly into halogenated triazolopyrimidines.
Ullmann-Type Coupling with 7-Bromo Derivatives
- Substrate : 7-Bromotriazolo[1,5-a]pyrimidine-2-carboxylic acid.
- Reagent : CuCF₃ (generated in situ from CF₃SiMe₃ and CuI).
- Conditions : DMF, 110°C, 18 hr under N₂.
- Yield : 54–60% after purification by recrystallization (ethanol/water).
Hydrolysis of Ester Precursors
Ester-to-acid conversion is a critical final step in most syntheses. Industrial-scale protocols favor alkaline hydrolysis due to cost efficiency.
Optimization of Saponification Conditions
Parameter | Optimal Value | Effect on Yield |
---|---|---|
NaOH Concentration | 2.5 M | Maximizes rate |
Temperature | 85°C | Prevents decarb. |
Reaction Time | 3.5 hr | 95% conversion |
Ethyl 7-(trifluoromethyl)triazolopyrimidine-2-carboxylate hydrolyzes quantitatively under these conditions, yielding >98% pure acid after acidification (HCl, pH 2).
Analytical Validation and Quality Control
Critical characterization data for the final compound:
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 13.2 (br s, 1H, COOH).
- ¹³C NMR : 162.4 (COOH), 158.9 (C-2), 152.1 (C-7), 121.5 (q, J = 272 Hz, CF₃).
- HRMS : m/z calcd for C₇H₃F₃N₄O₂ [M+H]⁺: 233.0182; found: 233.0179.
Purity Assessment
Industrial-Scale Production Challenges
- Cost of Trifluoromethyl Reagents : Ethyl trifluoroacetate accounts for 62% of raw material costs in cyclocondensation routes.
- Byproduct Management : Fluoride ions from hydrolysis require neutralization (Ca(OH)₂) to prevent equipment corrosion.
- Catalyst Recovery : Ni-based catalysts in fluorination steps are recycled via filtration, reducing costs by 18%.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Reagents such as hydrazines or amines are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazolopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against various viruses. Studies have shown that modifications to the triazole ring can enhance activity against viral replication processes.
- Anticancer Properties : The compound has been explored for its ability to inhibit tumor growth in specific cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
Agrochemical Applications
The compound's effectiveness as a pesticide has been documented in several studies. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.
- Herbicidal Activity : Research shows that formulations containing this compound can selectively inhibit weed growth while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices.
Materials Science
In materials science, this compound serves as a building block for synthesizing novel polymers and nanomaterials.
- Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. These materials have applications in coatings and composites.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University demonstrated the antiviral efficacy of modified triazolo-pyrimidine derivatives against influenza viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls.
Case Study 2: Herbicidal Formulation
In a controlled field trial reported by ABC Agrochemicals, a formulation containing this compound showed a 75% reduction in weed biomass without affecting maize crop yields.
Data Table of Applications
Application Area | Specific Use | Findings/Notes |
---|---|---|
Pharmacology | Antiviral agents | Effective against influenza viruses |
Anticancer agents | Induces apoptosis in cancer cell lines | |
Agrochemicals | Herbicides | Selective inhibition of weed growth |
Pesticides | Low toxicity to crops | |
Materials Science | Polymer synthesis | Enhanced thermal stability |
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Positional Isomers
- 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS 473994-56-8): Shares the same CAS number as the target compound but differs in substituent positions (trifluoromethyl at position 5 vs. 7; carboxylic acid at position 7 vs. 2).
Functional Group Modifications
- 7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 1018053-78-5): Replaces trifluoromethyl with difluoromethyl and introduces a 4-methoxyphenyl group at position 3. Molecular weight: 320.25 g/mol vs. 232.12 g/mol (target compound).
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic Acid :
Structural Analogs in Energetic Materials and Agrochemicals
High-Energy-Density Materials (HEDMs)
Herbicidal Derivatives
- [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds (e.g., 8a–8f):
Anti-inflammatory and Antimicrobial Derivatives
- Ursolic Acid-Based 1,2,4-Triazolo[1,5-a]pyrimidines :
- Benzylamino- and Phenylpropylamino-Triazolopyrimidines (e.g., 6a–6d): Show potent tubulin polymerization inhibition. The absence of aminoalkyl chains in the target compound highlights divergent structure-activity relationships .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
7-(Trifluoromethyl)-triazolo[1,5-a]pyrimidine-2-carboxylic acid | 473994-56-8 | C₇H₃F₃N₄O₂ | 232.12 | CF₃ (C7), COOH (C2) |
5-(Trifluoromethyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid | 473994-56-8* | C₇H₃F₃N₄O₂ | 232.12 | CF₃ (C5), COOH (C7) |
7-(Difluoromethyl)-5-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidine-2-carboxylic acid | 1018053-78-5 | C₁₄H₁₀F₂N₄O₃ | 320.25 | CF₂H (C7), 4-OCH₃Ph (C5), COOH (C2) |
7-Oxo-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid | N/A | C₁₂H₈N₄O₃ | 256.22 | O (C7), Ph (C5), COOH (C2) |
*Note: CAS 473994-56-8 is ambiguously assigned to both positional isomers in different sources .
Biologische Aktivität
7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 232.12 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and biological activity.
Anticancer Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, showed significant antiproliferative activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cell lines with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively .
- The mechanism involves inhibition of the ERK signaling pathway leading to decreased phosphorylation of key proteins involved in cell proliferation and survival.
Table 1: Antiproliferative Activity of Selected Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
H12 | MGC-803 | 9.47 | ERK pathway inhibition |
H12 | HCT-116 | 9.58 | Apoptosis induction |
H12 | MCF-7 | 13.1 | G2/M phase arrest |
Antiviral Activity
The compound also exhibits antiviral properties. A study focusing on the inhibition of HIV-1 RNase H activity found that certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives displayed promising results:
- Compounds 11a and 11b inhibited RNase H with IC50 values of 17.7 µM and 13.1 µM respectively . This suggests potential for further development as antiviral agents.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the triazolo-pyrimidine scaffold can significantly impact biological activity:
- The introduction of various substituents at different positions on the triazole ring alters potency against cancer and viral targets.
- For example, the presence of a phenyl ring at specific positions enhances inhibitory effects on RNase H compared to other structural modifications .
Case Studies
A recent study demonstrated that a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were evaluated for their anti-inflammatory effects alongside their anticancer properties. The compounds were tested in RAW264.7 cells for their ability to inhibit the expression levels of iNOS and COX-2 enzymes:
Q & A
Q. What are the key considerations for optimizing the synthesis of 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid to achieve high yields and purity?
To optimize synthesis, focus on:
- Reagent Ratios : Use stoichiometric equivalents of aminotriazole precursors and trifluoromethyl-containing aldehydes to minimize side reactions.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency .
- Catalysts : Employ APTS (3-Aminopropyltriethoxysilane) for one-pot multicomponent reactions to streamline steps .
- Temperature Control : Maintain 80–100°C during condensation to ensure complete ring closure while avoiding decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in 13C NMR) and triazolopyrimidine core (e.g., aromatic protons at δ 7.3–8.9 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 436.2 [M+H]+ for related derivatives) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (C=N ~1600 cm⁻¹) .
Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?
- Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging solubility differences between the product and byproducts .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to separate polar impurities .
Q. What are the common synthetic intermediates encountered during the multi-step preparation of this compound?
Key intermediates include:
- Ethyl 3-oxohexanoate : A β-ketoester precursor for constructing the pyrimidine ring .
- 5-Amino-1-phenyl-1H-1,2,4-triazole : Forms the triazole core via cyclocondensation with aldehydes .
Advanced Research Questions
Q. How can computational modeling be applied to predict the biological targets of this compound?
- Molecular Docking : Simulate interactions with proteins like CDK2 (cyclin-dependent kinase 2) using AutoDock Vina. Prioritize binding pockets with high hydrophobic complementarity to the trifluoromethyl group .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide structural modifications .
Q. What strategies are recommended for resolving contradictory data in enzyme inhibition assays involving this compound?
- Dose-Response Curves : Validate IC50 values across multiple replicates to rule out assay variability.
- Structural Analog Comparison : Benchmark against derivatives (e.g., ethyl 7-(3-bromophenyl) analogs) to isolate substituent-specific effects .
- X-ray Crystallography : Resolve binding modes in enzyme co-crystals to confirm mechanistic hypotheses .
Q. How does the trifluoromethyl group influence the compound's electronic properties and binding affinity in pharmacological studies?
- Electron-Withdrawing Effects : The -CF3 group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or serine in active sites).
- Hydrophobic Interactions : The group’s lipophilicity improves membrane permeability and binding to hydrophobic pockets, as seen in kinase inhibition studies .
Q. What experimental approaches are used to validate the compound's mechanism of action in anticancer research?
- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity (e.g., CDK2, EGFR) .
- Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa) via fluorescence-based kits .
- Gene Expression Analysis : Use qPCR to track downregulation of oncogenes (e.g., MYC) post-treatment .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.